

A Comparative Guide to Enol Triflates and Enol Nonaflates in Nickel-Catalyzed Halogenation

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Compound of Interest

Compound Name: *1,4-Dioxaspiro[4.5]dec-7-en-8-yl
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The conversion of ketones to vinyl halides is a cornerstone transformation in organic synthesis, providing critical building blocks for cross-coupling reactions and the synthesis of complex molecules. Enol sulfonates, such as triflates and nonaflates, have emerged as highly effective precursors for these transformations due to their facile synthesis from ketones and their excellent reactivity as "pseudohalides" in various catalytic processes. This guide provides an objective comparison of enol triflates and enol nonaflates in the context of nickel-catalyzed halogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal substrate for their synthetic needs.

Performance Comparison: Enol Triflates vs. Enol Nonaflates

Enol triflates are widely used and highly effective substrates for nickel-catalyzed halogenation, enabling the synthesis of a broad range of vinyl iodides, bromides, and chlorides under mild conditions.^{[1][2]} However, for certain substrates, particularly those that are sterically hindered or electronically deactivated, the reactivity of the enol triflate can be sluggish. In such cases, enol nonaflates have proven to be a superior alternative.^[1]

The enhanced reactivity of enol nonaflates stems from the superior leaving group ability of the nonaflate group compared to the triflate group. The extended perfluoroalkyl chain in the

nonaflate anion provides greater charge delocalization and stability, making it a more facile leaving group in the catalytic cycle. This increased reactivity can lead to improved yields and shorter reaction times, especially for challenging substrates.^{[1][3]}

Quantitative Data Summary

The following tables summarize the performance of enol triflates and enol nonaflates in nickel-catalyzed halogenation based on data from the work of Reisman and coworkers.^[1]

Table 1: Nickel-Catalyzed Halogenation of Enol Triflates

Entry	Substrate (Enol Triflate)	Halide Source	Product	Yield (%)
1	Cyclohexenyl triflate	NaI	Cyclohexenyl iodide	95
2	Cyclohexenyl triflate	LiBr	Cyclohexenyl bromide	91
3	Cyclohexenyl triflate	LiCl	Cyclohexenyl chloride	85
4	4-tert-Butylcyclohexenyl triflate	NaI	4-tert-Butylcyclohexenyl iodide	93
5	4-tert-Butylcyclohexenyl triflate	LiBr	4-tert-Butylcyclohexenyl bromide	92
6	Estrone-derived triflate	NaI	Estrone-derived iodide	75
7	Estrone-derived triflate	LiBr	Estrone-derived bromide	88

Reactions were generally performed using a Ni(II) precatalyst with Zn as a reductant at room temperature.^{[1][2]}

Table 2: Comparative Halogenation of a Sluggish Substrate: Enol Triflate vs. Enol Nonaflate

Entry	Substrate	Halide Source	Product	Yield (%)
1	Dihydronaphthalene-derived enol triflate	NaI	Dihydronaphthalene-derived iodide	Low Conversion
2	Dihydronaphthalene-derived enol nonaflate	NaI	Dihydronaphthalene-derived iodide	85
3	Dihydronaphthalene-derived enol triflate	LiBr	Dihydronaphthalene-derived bromide	Low Conversion
4	Dihydronaphthalene-derived enol nonaflate	LiBr	Dihydronaphthalene-derived bromide	82

The use of the enol nonaflate significantly improved the yield for this challenging substrate where the enol triflate was ineffective.^[1]

Experimental Protocols

The following are generalized experimental protocols for the nickel-catalyzed halogenation of enol triflates and enol nonaflates.

General Procedure for Nickel-Catalyzed Halogenation of Enol Triflates (Method B from Reisman et al.)

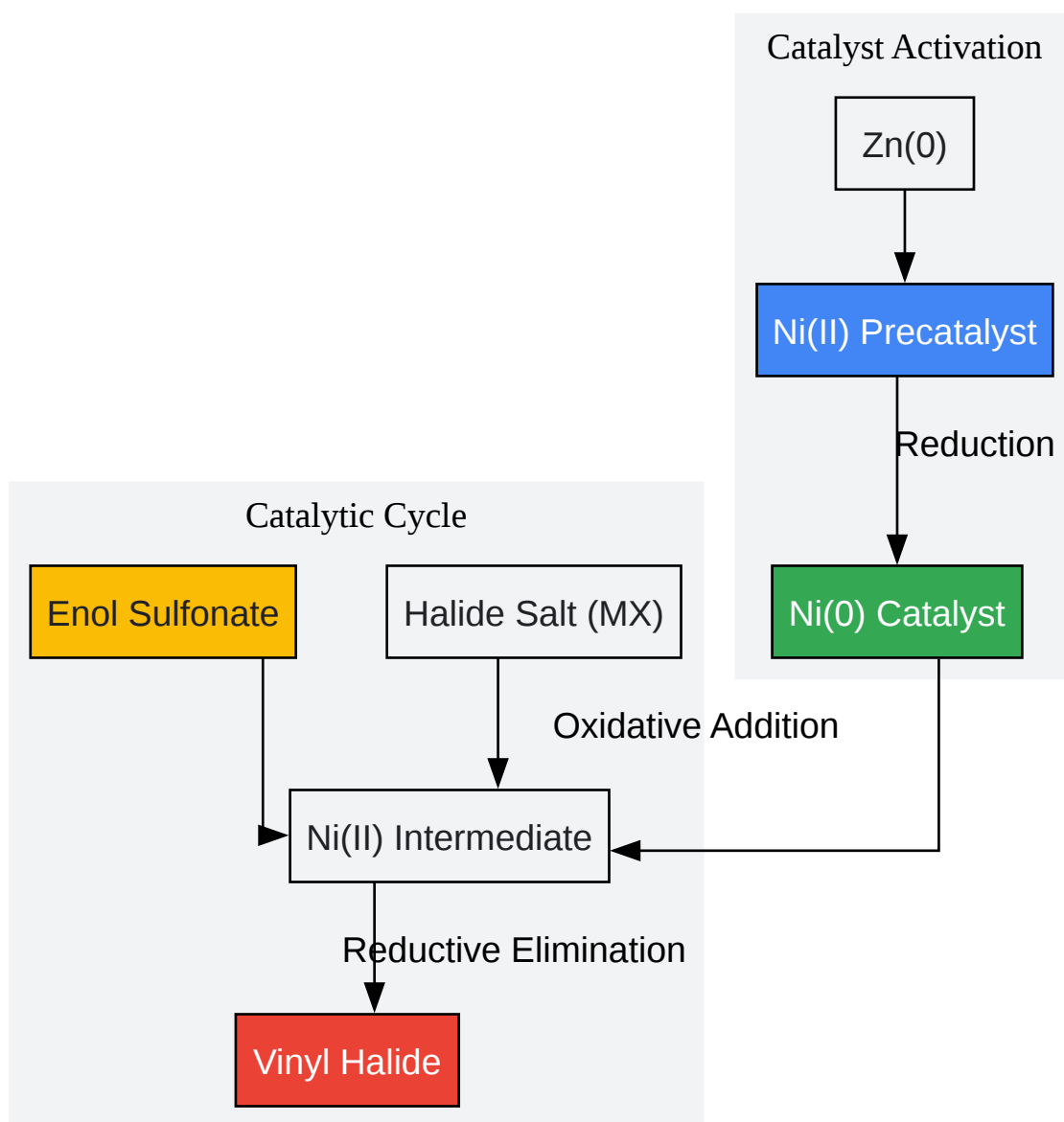
To a vial charged with the enol triflate (1.0 equiv), Ni(OAc)₂·4H₂O (0.05 equiv), 1,5-cyclooctadiene (cod, 0.10 equiv), and the halide salt (LiBr or LiCl, 1.5 equiv) is added a solution of N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) (1:3 v/v). The mixture is stirred at 23 °C for 16 hours. Upon completion, the reaction is quenched, extracted, and purified by column chromatography.^[1]

General Procedure for Nickel-Catalyzed Halogenation of Enol Nonaflates (Method C from Reisman et al.)

This method is particularly effective for sluggish substrates. To a vial charged with the enol nonaflate (1.0 equiv), $\text{Ni}(\text{cod})_2$ (0.10 equiv), and the halide salt (NaI, LiBr, or LiCl, 1.5 equiv) is added a solution of DMA and THF (1:4 v/v). The mixture is stirred at 23 °C for 16 hours. The workup and purification follow the same procedure as for the enol triflates.^[1]

Mechanistic Overview and Workflow

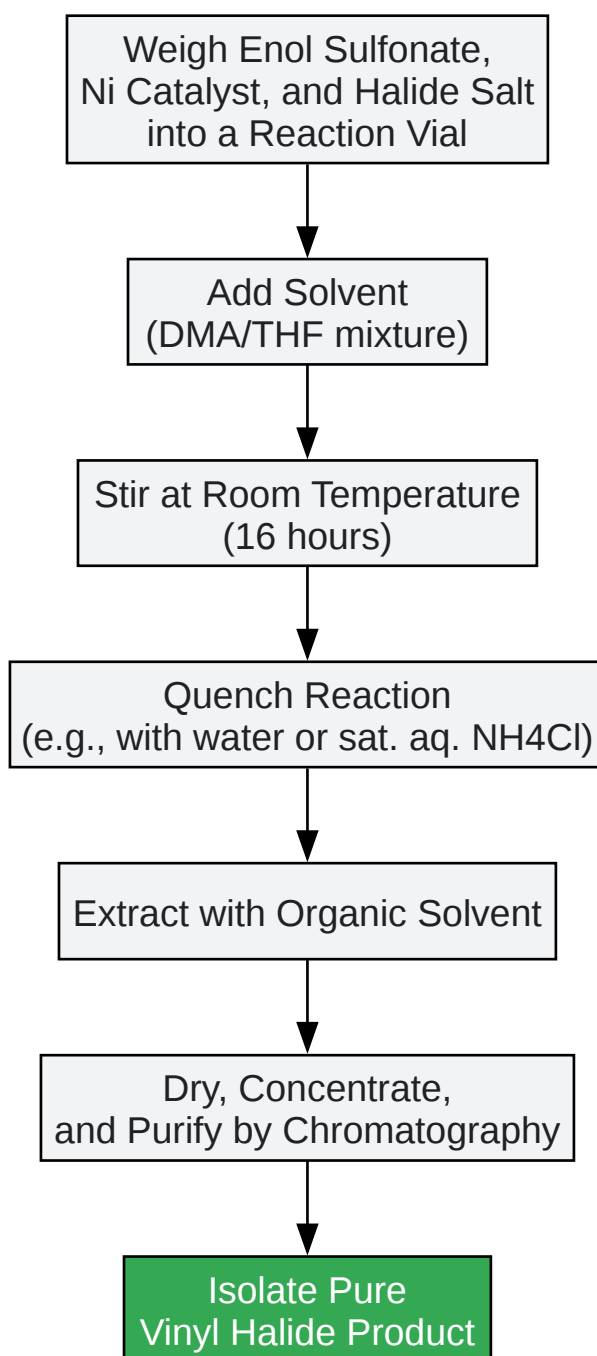
The nickel-catalyzed halogenation of enol sulfonates is proposed to proceed through a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) catalyst is generated in situ from a Ni(II) precatalyst by reduction with zinc powder.



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Caption: Proposed catalytic cycle for the nickel-catalyzed halogenation of enol sulfonates.

The experimental workflow for setting up these reactions is straightforward and amenable to parallel synthesis.



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Caption: General experimental workflow for nickel-catalyzed halogenation of enol sulfonates.

Conclusion

Both enol triflates and enol nonaflates are valuable substrates for the nickel-catalyzed synthesis of vinyl halides. Enol triflates are a reliable choice for a wide range of substrates.

However, for challenging cases where enol triflates exhibit low reactivity, enol nonaflates serve as a powerful alternative, often providing significantly higher yields due to the superior leaving group ability of the nonaflate group. The choice between these two substrates should be guided by the specific reactivity of the ketone precursor and the desired efficiency of the halogenation reaction. The mild reaction conditions and the use of inexpensive nickel catalysts make this methodology highly attractive for applications in academic and industrial research.

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